molecular formula C15H29N3O3 B14249689 1-Dodecylimidazole;nitric acid CAS No. 308349-11-3

1-Dodecylimidazole;nitric acid

Cat. No.: B14249689
CAS No.: 308349-11-3
M. Wt: 299.41 g/mol
InChI Key: LUGFAAIKGORUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Dodecylimidazole: is a chemical compound with the molecular formula C15H28N2 . It is a derivative of imidazole, where a dodecyl group is attached to the nitrogen atom of the imidazole ring. Nitric acid is a highly corrosive and toxic strong acid with the molecular formula HNO3 . When combined, these compounds can exhibit unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecylimidazole can be synthesized through the alkylation of imidazole with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of 1-dodecylimidazole involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecylimidazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized by strong oxidizing agents like nitric acid, leading to the formation of dodecanoic acid and other by-products.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, resulting in the formation of various substituted imidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Nitric acid is commonly used as an oxidizing agent.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in the presence of a base.

Major Products:

    Oxidation: Dodecanoic acid and other oxidized derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-Dodecylimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: It exhibits antimicrobial properties and is used in the development of antimicrobial agents.

    Industry: It is used in the production of detergents, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-dodecylimidazole involves its interaction with biological membranes. It can accumulate in lysosomes due to its lysosomotropic properties, leading to the disruption of lysosomal membranes and the release of cytolytic enzymes. This results in cell death, making it a potential cytotoxic agent.

Comparison with Similar Compounds

    1-Decylimidazole: Similar structure but with a shorter alkyl chain.

    1-Tetradecylimidazole: Similar structure but with a longer alkyl chain.

    1-Hexadecylimidazole: Similar structure but with an even longer alkyl chain.

Uniqueness: 1-Dodecylimidazole is unique due to its optimal alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This makes it an effective surfactant and antimicrobial agent compared to its shorter and longer chain analogs.

Properties

CAS No.

308349-11-3

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

1-dodecylimidazole;nitric acid

InChI

InChI=1S/C15H28N2.HNO3/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-16-15-17;2-1(3)4/h12,14-15H,2-11,13H2,1H3;(H,2,3,4)

InChI Key

LUGFAAIKGORUKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C=CN=C1.[N+](=O)(O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.